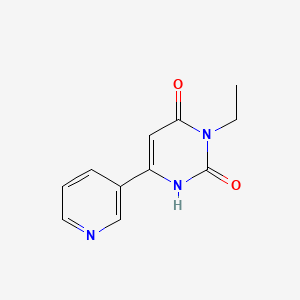

3-Ethyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

概要

説明

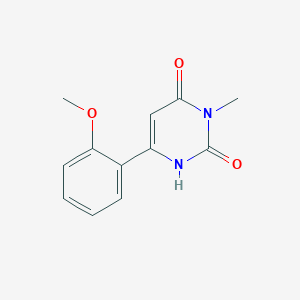

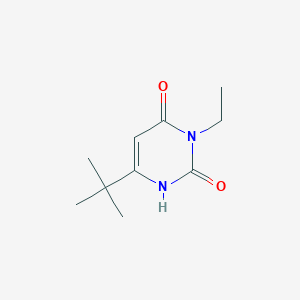

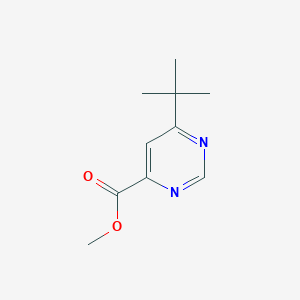

The compound “3-Ethyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a complex organic molecule that contains a pyrimidine ring and a pyridine ring. Pyrimidines are six-membered heterocyclic compounds with two nitrogen atoms, while pyridines are six-membered heterocyclic compounds with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic pyrimidine and pyridine rings. The ethyl group attached to the pyrimidine ring would add some three-dimensionality to the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the pyrimidine and pyridine rings. These could act as nucleophiles in reactions .Physical and Chemical Properties Analysis

Based on its structure, this compound is likely to be soluble in polar solvents due to the presence of the polar nitrogen atoms. It may also exhibit tautomeric forms due to the presence of the keto groups in the pyrimidine ring .科学的研究の応用

Chemical Synthesis Innovations The chemical synthesis and functionalization of tetrahydropyrimidine-dione derivatives have been explored for creating highly functionalized compounds. For instance, the expedient phosphine-catalyzed [4 + 2] annulation process generates tetrahydropyrimidines with significant regioselectivity and yield, illustrating the versatile reactivity and utility of this scaffold in synthetic chemistry (Zhu, Lan, & Kwon, 2003).

Antimicrobial Properties Derivatives of tetrahydropyrimidine-dione have been synthesized with antimicrobial properties. A study synthesizing 6-[4-(allyl/phenyl)-5-thioxo-1,2,4-triazol-3-yl]pyrimidine-2,4-diones and examining their reaction with electrophiles showed potential for these compounds in antimicrobial applications. These derivatives undergo various chemical reactions to produce compounds with potential for treating microbial infections (Mekuskiene & Vainilavicius, 2006).

Pharmacological Exploration The exploration of tetrahydropyrimidine-dione derivatives extends into pharmacological territories, including the synthesis of novel compounds with potential as GnRH receptor antagonists. These derivatives, especially those incorporating thieno[2,3-d]pyrimidine-2,4-dione scaffolds, have been evaluated for their potential to treat reproductive diseases, highlighting the therapeutic versatility of this chemical framework (Guo et al., 2003).

Material Science and Catalysis Ionic liquid-mediated synthesis showcases the application of tetrahydropyrimidine-dione derivatives in material science and catalysis. The synthesis of novel chromone-pyrimidine coupled derivatives underlines the role of green chemistry in facilitating efficient, eco-friendly, and high-yield chemical reactions. This approach exemplifies the broader utility of tetrahydropyrimidine-dione derivatives beyond biological applications, towards sustainable chemical synthesis (Nikalje et al., 2017).

作用機序

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing a wide range of biological activities .

Mode of Action

It’s likely that the compound interacts with its targets through hydrogen bond accepting and donating characteristics, making specific interactions with different target receptors .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways, leading to diverse pharmacological activities .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties, which can impact their bioavailability .

Result of Action

Similar compounds have been found to exhibit cytotoxic potential against various cell lines .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-ethyl-6-pyridin-3-yl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-14-10(15)6-9(13-11(14)16)8-4-3-5-12-7-8/h3-7H,2H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDYEVMNYVODPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(NC1=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-6-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484310.png)